molecular formula C19H18ClN3OS B6521609 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 946264-40-0

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B6521609
CAS No.: 946264-40-0
M. Wt: 371.9 g/mol
InChI Key: FAGVPHOFUPPOTB-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic compound featuring a 1,2-disubstituted imidazole core. The structure includes a 2-chlorophenylmethyl group at position 1 of the imidazole ring, a sulfanyl (thioether) linker at position 2, and an acetamide moiety substituted with a 4-methylphenyl group. The sulfanyl and acetamide functionalities enhance its ability to interact with biological targets, while the chlorophenyl and methylphenyl groups contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-14-6-8-16(9-7-14)22-18(24)13-25-19-21-10-11-23(19)12-15-4-2-3-5-17(15)20/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGVPHOFUPPOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Findings
Target compound (2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide) C₁₉H₁₈ClN₃OS (calculated) 379.88 g/mol 2-chlorophenylmethyl (imidazole C1), sulfanyl linker, 4-methylphenyl (acetamide) Limited direct data; inferred bioactivity based on structural analogs
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide () C₁₅H₁₃ClN₄O₂S 348.81 g/mol 4-chlorophenyl (imidazole C1), sulfanyl linker, 5-methyloxazolyl (acetamide) Higher polarity due to oxazole; potential for improved solubility
2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide () C₂₀H₂₀ClN₃OS 393.91 g/mol 2-chlorophenylmethyl (imidazole C1), sulfanyl linker, 3,5-dimethylphenyl (acetamide) Steric hindrance from dimethyl groups may reduce binding affinity
N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide () C₁₉H₁₉ClN₄O₃S 434.90 g/mol Sulfonamide linker instead of sulfanyl; 5-methylimidazole Sulfonamide enhances stability but may reduce membrane permeability

Pharmacological Activity

  • Antibacterial Potential: 5-Nitroimidazole analogs (e.g., compound 3 in ) exhibit potent activity against Clostridioides difficile (MIC = 0.25 µg/mL) due to nitro group-mediated DNA damage .
  • Antiparasitic Activity: Derivatives like 2,4-disubstituted 5-nitroimidazoles () show lower mutagenicity than metronidazole while maintaining efficacy against Trypanosoma brucei. The target compound’s chlorophenylmethyl group may enhance parasite membrane interaction .

Physicochemical Properties

  • Solubility : Sulfanyl-linked compounds (e.g., target compound) exhibit moderate aqueous solubility, whereas sulfonamide derivatives () are less soluble due to increased polarity .

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